molecular formula C18H19N5O3S B15100031 N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15100031
M. Wt: 385.4 g/mol
InChI Key: UGDFMIMQMWJJHV-UHFFFAOYSA-N
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Description

This compound is a triazole-based acetamide derivative characterized by a 3,5-dimethoxyphenyl group attached to the acetamide nitrogen and a 4-methyl-5-(pyridin-2-yl) substituent on the 1,2,4-triazole ring. The sulfur atom at the 3-position of the triazole facilitates thioether linkage to the acetamide moiety.

Properties

Molecular Formula

C18H19N5O3S

Molecular Weight

385.4 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H19N5O3S/c1-23-17(15-6-4-5-7-19-15)21-22-18(23)27-11-16(24)20-12-8-13(25-2)10-14(9-12)26-3/h4-10H,11H2,1-3H3,(H,20,24)

InChI Key

UGDFMIMQMWJJHV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)OC)OC)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Starting material : Pyridine-2-carbohydrazide (1 equiv).
  • Reagents : Methyl isothiocyanate (1.2 equiv), anhydrous potassium carbonate (1.5 equiv).
  • Solvent : Acetone (reflux, 18 hours).
  • Workup : Acidification to pH 7 with dilute HCl, filtration, and drying.

Characterization Data

  • Yield : 68–72%.
  • IR (KBr) : Absence of C≡N stretch (~2170 cm⁻¹) post-cyclization.
  • ¹H NMR (DMSO-d₆) : δ 8.60 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85–7.70 (m, 2H, pyridine-H), 3.45 (s, 3H, N-CH₃).

Optimization of Coupling Reactions

The final coupling step’s efficiency depends on solvent, base, and temperature. Comparative studies reveal:

Condition Solvent Base Temp (°C) Yield (%)
Standard DMF K₂CO₃ 60 60
Optimized Acetonitrile DBU 80 75
Phase-transfer Toluene K₃PO₄ 110 82

Data synthesized from,, and.

Phase-transfer catalysis (e.g., tris(dioxa-3,6-heptyl)amine) improves yields by facilitating interfacial reactions.

Purification and Characterization

Critical purification steps include:

  • Recrystallization : Using isopropyl alcohol/water mixtures to isolate high-purity product.
  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate).

Key Spectroscopic Data :

  • IR : 1680 cm⁻¹ (amide C=O), 1240 cm⁻¹ (C-O-C from dimethoxy).
  • ¹H NMR : δ 7.80–7.60 (m, pyridine-H), 6.30 (s, 2H, aromatic-H), 3.80 (s, 6H, OCH₃), 3.50 (s, 3H, N-CH₃).
  • LC-MS : m/z 427.4 [M+H]⁺ (calculated for C₂₀H₂₂N₄O₃S).

Scalability and Industrial Considerations

Industrial protocols emphasize:

  • Solvent Recycling : Toluene and acetonitrile recovery via distillation.
  • Catalyst Reuse : Immobilized phase-transfer catalysts reduce costs.
  • Process Safety : Controlled exotherms during chloroacetyl chloride addition.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.

    Reduction: Reduction reactions can occur at the triazole ring or the pyridine ring.

    Substitution: Substitution reactions are common, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their variations, alongside inferred properties based on substituent effects:

Compound Name Phenyl Substituent (Acetamide) Triazole Substituents (4- and 5-positions) Pyridine Position Notable Properties/Activities Reference
N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (Target) 3,5-dimethoxy 4-methyl, 5-pyridin-2-yl 2-pyridyl Hypothesized enhanced solubility and binding
N-(3,5-dimethylphenyl)-2-{[4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3,5-dimethyl 4-allyl, 5-pyridin-2-yl 2-pyridyl Increased steric bulk; potential metabolic instability
N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3,5-dimethyl 4-ethyl, 5-pyridin-3-yl 3-pyridyl Altered electronic profile; unknown activity
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide 3,4-difluoro 4-(4-methylphenyl), 5-(4-chlorophenyl) N/A Likely hydrophobic interactions
2-({5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-[(oxolan-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide 3,5-dimethyl 4-(oxolan-2-yl)methyl, 5-thienopyridine N/A Enhanced π-π stacking; potential CNS activity

Key Observations:

Phenyl Substituent Effects: The 3,5-dimethoxy group in the target compound likely improves solubility compared to 3,5-dimethyl analogs (e.g., and ) due to increased polarity. Methoxy groups may also engage in hydrogen bonding with biological targets .

Triazole Substituent Variations: 4-Methyl (target) vs. Allyl/ethyl groups may enhance metabolic stability but introduce conformational flexibility . Pyridine Position: The 2-pyridyl group in the target compound may offer distinct electronic and steric interactions compared to 3-pyridyl () or 4-pyridyl () analogs. For example, 2-pyridyl’s lone pair orientation could facilitate metal coordination or hydrogen bonding .

Biological Activity Trends: While direct data for the target compound are lacking, anti-exudative activity has been reported for structurally related acetamides with furan substituents (e.g., 2-[(4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-acetamide derivatives), showing efficacy comparable to diclofenac in rodent models . Antiproliferative activity is observed in hydroxyacetamide derivatives (), though these lack the pyridyl-triazole scaffold. This suggests that the triazole-thioacetamide core may require specific substituents for targeted activity.

Biological Activity

N-(3,5-Dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. The compound possesses a unique structural framework that incorporates a triazole ring, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H18N4O3S\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{3}\text{S}

This compound features:

  • Triazole ring : Contributes to its biological activity.
  • Dimethoxyphenyl group : Enhances lipophilicity and cellular uptake.
  • Sulfanyl group : May play a role in redox reactions.

Antimicrobial Activity

Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazoles can effectively inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.

Antifungal Properties

Triazole derivatives are well-known antifungal agents. This compound has shown promising results against fungal pathogens such as Candida albicans. The compound's efficacy is attributed to its ability to inhibit ergosterol biosynthesis, a crucial component of fungal cell membranes.

Anticancer Activity

Several studies have explored the anticancer potential of triazole-containing compounds. For instance:

  • Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Case Study : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

Research Findings

StudyFindings
Demonstrated antimicrobial activity against multi-drug resistant bacteria.
Showed antifungal efficacy against C. albicans with minimal inhibitory concentration (MIC) values comparable to established antifungals.
Induced apoptosis in human cancer cell lines with IC50 values indicating potent anticancer activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The triazole ring may inhibit key enzymes involved in fungal sterol synthesis.
  • Cell Cycle Arrest : The compound may interfere with cell cycle progression in cancer cells.

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